H-Cys(carbamoyl)-OH
Overview
Description
S-Carbamoyl-L-Cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbamoyl group attached to the sulfur atom. This compound has the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol
Mechanism of Action
Target of Action
S-Carbamoyl-L-cysteine, also known as H-Cys(carbamoyl)-OH, is a derivative of the amino acid cysteine Cysteine derivatives are known to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also serve as precursors for the synthesis of other important biomolecules .
Biochemical Pathways
S-Carbamoyl-L-cysteine, being a cysteine derivative, may be involved in several biochemical pathways. Cysteine is a critical component of the tripeptide glutathione, a potent antioxidant in the body . It’s also involved in protein synthesis and the formation of disulfide bonds, which are crucial for protein structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the body’s metabolic pathways .
Result of Action
Given its structural similarity to cysteine, it may share some of cysteine’s roles, such as contributing to antioxidant activity, protein synthesis, and other biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-Carbamoyl-L-cysteine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of H-Cys(carbamoyl)-OH are largely influenced by its cysteine backbone. Cysteine is known for its versatility in proteins, thanks to its chemical plasticity . The carbamoyl group in this compound could potentially influence its interactions with other biomolecules, although specific interactions have not been extensively studied .
Cellular Effects
Cysteine, the parent compound, plays crucial roles in human pathologies
Molecular Mechanism
Given its structural similarity to cysteine, it may share some of cysteine’s mechanisms, such as involvement in redox reactions
Metabolic Pathways
Given its structural similarity to cysteine, it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamoyl-L-Cysteine typically involves the following steps:
Racemization: Conversion of D-2-Amino-Δ2-thiazoline-4-carboxylic acid (D-ATC) to L-2-Amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) using ATC racemase.
Ring-Opening Reaction: The L-ATC undergoes a ring-opening reaction to form N-carbamoyl-L-cysteine (L-NCC).
Hydrolysis: The L-NCC is then hydrolyzed to produce S-Carbamoyl-L-Cysteine.
Industrial Production Methods: Industrial production of S-Carbamoyl-L-Cysteine often involves microbial fermentation processes. Microorganisms such as Escherichia coli are engineered to overexpress specific genes that enhance the biosynthesis of L-cysteine, which is then converted to S-Carbamoyl-L-Cysteine through enzymatic reactions .
Types of Reactions:
Oxidation: S-Carbamoyl-L-Cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: It can be reduced to form L-cysteine.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, thioredoxin.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Disulfide-linked cysteine derivatives.
Reduction: L-cysteine.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used
Scientific Research Applications
S-Carbamoyl-L-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Plays a role in the study of sulfur metabolism and redox biology.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Comparison with Similar Compounds
L-Cysteine: A sulfur-containing amino acid that serves as a precursor to S-Carbamoyl-L-Cysteine.
N-Acetyl-L-Cysteine: Another derivative of L-cysteine with antioxidant properties.
L-Methionine: A sulfur-containing amino acid involved in methylation reactions.
Uniqueness: S-Carbamoyl-L-Cysteine is unique due to its carbamoyl group, which imparts distinct chemical properties and reactivity compared to other sulfur-containing amino acids. This makes it valuable in specific biochemical and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-3-carbamoylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAUVDYBDJTJJP-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206063 | |
Record name | S-Carbamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2072-71-1, 5745-86-8 | |
Record name | S-(Aminocarbonyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2072-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cysteinyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Carbamylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Carbamylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-cysteinyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1HSQ6VI39V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HSQ6VI39V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: S-carbamyl-L-cysteine is an amino acid derivative that acts as an intermediate in the biosynthesis of L-cysteine from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) in certain bacteria. [, , , ] This pathway is particularly relevant for microorganisms like Pseudomonas species. [, , ]
ANone: S-carbamyl-L-cysteine is generated from L-2-amino-Δ2-thiazoline-4-carboxylic acid (L-ATC) through the enzymatic action of L-ATC hydrolase. [, ] This enzyme catalyzes the ring opening hydrolysis of L-ATC, yielding S-carbamyl-L-cysteine. []
ANone: S-carbamyl-L-cysteine is subsequently converted to L-cysteine by the enzyme S-carbamyl-L-cysteine amidohydrolase. [, , ] This enzyme catalyzes the hydrolysis of the carbamoyl group from S-carbamyl-L-cysteine, releasing L-cysteine. []
ANone: Yes, research suggests that hydroxylamine can also facilitate the conversion of S-carbamyl-L-cysteine to L-cysteine. [, ] In fact, the rate of conversion in the presence of hydroxylamine has been observed to be faster than the enzymatic pathway. []
ANone: Yes, S-carbamyl-L-cysteine can be synthesized in the laboratory. One method involves the condensation reaction between L-cysteine hydrochloride and potassium cyanate in glacial acetic acid. []
ANone: Yes, S-carbamyl-L-cysteine has been identified as an inhibitor of S-adenosylmethionine synthetase in human lymphocytes. [] This enzyme plays a crucial role in various cellular processes, including methylation reactions. []
ANone: Inhibition of S-adenosylmethionine synthetase by S-carbamyl-L-cysteine leads to a reduction in S-adenosylmethionine levels in lymphocytes. [] Consequently, this reduction in S-adenosylmethionine can suppress the blastogenic response of lymphocytes to mitogens like the streptococcal M5 protein and phytohemagglutinin (PHA). []
ANone: S-carbamyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.19 g/mol.
ANone: Yes, some studies have explored the antitumoral activity of S-carbamyl-L-cysteine and its derivatives. [, , ] For instance, the ethyl and chloroethyl derivatives of S-carbamyl-L-cysteine showed promising results in treating certain animal tumors. []
ANone: Research suggests that the mode of action of S-carbamyl-L-cysteine derivatives differs from conventional cytostatic drugs. [] This difference raises the possibility of S-carbamyl-L-cysteine derivatives exhibiting selective or surface activity against tumor cells. []
ANone: Yes, S-carbamyl-L-cysteine is formed when cyanate reacts with the sulfhydryl group of cysteine in a reaction that is reversible under specific conditions. [, ] This reaction has been employed to determine the concentration of cyanate in the blood. []
ANone: By measuring the amount of S-carbamyl-L-cysteine formed in the presence of excess cysteine and dithionite, researchers can indirectly determine the concentration of free cyanate in blood samples. [] This method has been used to study the pharmacokinetics of cyanate in patients with sickle cell disease. []
ANone: Yes, S-carbamyl-L-cysteine has been detected in heat-treated milk products. [] It is believed to be formed by the reaction of naturally occurring urea in milk with cysteine residues in milk proteins, particularly β-lactoglobulin, during the heating process. []
ANone: The impact of S-carbamyl-L-cysteine formation in heated milk on human health is not fully understood. Further research is needed to assess potential long-term effects.
ANone: Yes, S-carbamyl-L-cysteine can reversibly bind to the glutamine binding site of carbamyl phosphate synthetase by reacting with a specific sulfhydryl group. [] This interaction has provided insights into the structure and function of this enzyme. []
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